molecular formula C15H23BN2O4 B1418413 4-(3-Methoxy-3-methylureido)benzeneboronic acid, pinacol ester CAS No. 874297-84-4

4-(3-Methoxy-3-methylureido)benzeneboronic acid, pinacol ester

Cat. No.: B1418413
CAS No.: 874297-84-4
M. Wt: 306.17 g/mol
InChI Key: VVAGLFFLRWVFLI-UHFFFAOYSA-N
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Description

4-(3-Methoxy-3-methylureido)benzeneboronic acid, pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid ester functional group, which is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxy-3-methylureido)benzeneboronic acid, pinacol ester typically involves the following steps:

    Formation of the Urea Derivative: The starting material, 4-aminobenzeneboronic acid, reacts with 3-methoxy-3-methylisocyanate to form the urea derivative. This reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

    Esterification: The resulting urea derivative is then esterified with pinacol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxy-3-methylureido)benzeneboronic acid, pinacol ester undergoes several types of chemical reactions:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or alkenyl products.

    Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions or specific catalysts.

Common Reagents and Conditions

    Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the coupling reactions.

    Solvents: Organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often employed.

Major Products

    Biaryls: Formed through Suzuki-Miyaura coupling.

    Deboronated Aromatics: Resulting from protodeboronation reactions.

Scientific Research Applications

4-(3-Methoxy-3-methylureido)benzeneboronic acid, pinacol ester has diverse applications in scientific research:

    Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly in the synthesis of drug candidates.

    Material Science: Utilized in the creation of advanced materials, including polymers and electronic materials.

    Biological Studies: Investigated for its potential in biological assays and as a probe in biochemical research.

Mechanism of Action

The mechanism of action of 4-(3-Methoxy-3-methylureido)benzeneboronic acid, pinacol ester in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex.

    Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Another boronic ester used in similar coupling reactions but lacks the urea functionality.

    4-(3-Methoxy-3-methylureido)phenylboronic Acid: Similar structure but without the pinacol ester group.

Uniqueness

4-(3-Methoxy-3-methylureido)benzeneboronic acid, pinacol ester is unique due to its combination of a urea derivative and a boronic ester, providing enhanced reactivity and stability in coupling reactions compared to simpler boronic esters.

This compound’s versatility and stability make it a valuable tool in various fields of research and industrial applications

Properties

IUPAC Name

1-methoxy-1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O4/c1-14(2)15(3,4)22-16(21-14)11-7-9-12(10-8-11)17-13(19)18(5)20-6/h7-10H,1-6H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAGLFFLRWVFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657302
Record name N-Methoxy-N-methyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874297-84-4
Record name N-Methoxy-N-methyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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